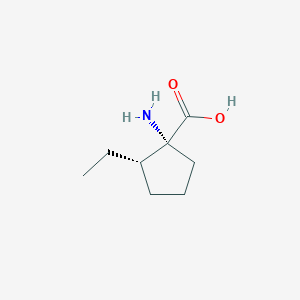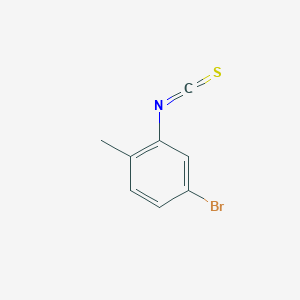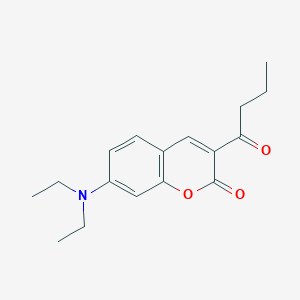
L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide is a complex peptide compound composed of seven amino acids: tyrosine, lysine, proline, glycine, leucine, and tryptophan
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide typically involves classical peptide synthesis methods. These methods include the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) protection of the NH group and carbodiimide-promoted peptide bond formation . The condensation of protected amino acids is carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form peptide bonds .
Industrial Production Methods
Industrial production of such peptides often involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions
L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine and tryptophan residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
科学研究应用
L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems .
作用机制
The mechanism of action of L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate protein-protein interactions by stabilizing or disrupting specific complexes .
相似化合物的比较
Similar Compounds
L-Proline analogues: Such as L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline, which are used in studying protein folding and structure.
L-Tyrosine derivatives: Including L-tyrosine methyl ester and its ethyl and n-butyl esters, which are used as prodrugs for L-tyrosine.
Uniqueness
Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various biological targets .
属性
CAS 编号 |
647031-85-4 |
|---|---|
分子式 |
C44H62N10O8 |
分子量 |
859.0 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H62N10O8/c1-26(2)21-35(41(59)52-34(39(47)57)23-28-24-48-32-10-4-3-9-30(28)32)50-38(56)25-49-42(60)36-12-7-19-53(36)44(62)37-13-8-20-54(37)43(61)33(11-5-6-18-45)51-40(58)31(46)22-27-14-16-29(55)17-15-27/h3-4,9-10,14-17,24,26,31,33-37,48,55H,5-8,11-13,18-23,25,45-46H2,1-2H3,(H2,47,57)(H,49,60)(H,50,56)(H,51,58)(H,52,59)/t31-,33-,34-,35-,36-,37-/m0/s1 |
InChI 键 |
ZBKGVXFPKYNFNL-GIZYWFQPSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581112.png)
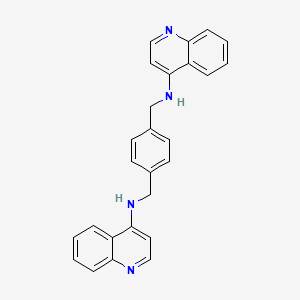
![3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B12581138.png)
![5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole](/img/structure/B12581142.png)
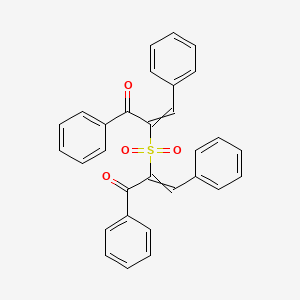
![1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12581153.png)
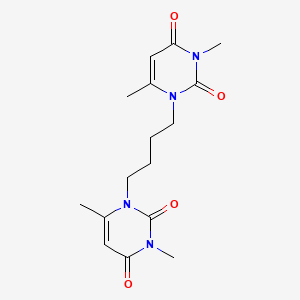
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine](/img/structure/B12581168.png)
![Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester](/img/structure/B12581178.png)

